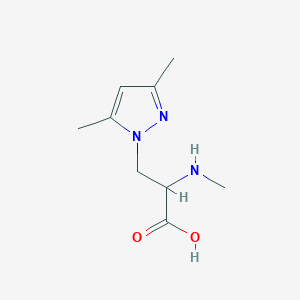

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Descripción

Propiedades

Fórmula molecular |

C9H15N3O2 |

|---|---|

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-6-4-7(2)12(11-6)5-8(10-3)9(13)14/h4,8,10H,5H2,1-3H3,(H,13,14) |

Clave InChI |

ZFFHMFIGCAJJSZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NN1CC(C(=O)O)NC)C |

Origen del producto |

United States |

Métodos De Preparación

Pyrazole Ring Construction

The 3,5-dimethylpyrazole core is commonly synthesized by cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds such as β-keto esters or diketones. The reaction conditions typically involve refluxing in acetic acid or other acidic media to promote ring closure with regioselectivity favoring the 3,5-dimethyl substitution pattern.

Alkylation and Side Chain Introduction

Once the pyrazole ring is formed, the N-1 position is alkylated with a suitable 2-bromo or 2-chloropropanoic acid derivative to introduce the propanoic acid moiety. This step is often performed under basic conditions (e.g., potassium carbonate in DMF) to facilitate nucleophilic substitution.

Methylamino Group Incorporation

The methylamino substituent at the 2-position of the propanoic acid can be introduced via nucleophilic substitution or reductive amination. One approach involves starting from a 2-halo-propanoic acid intermediate, which undergoes substitution with methylamine under mild conditions to yield the target methylamino functionality.

Detailed Experimental Procedures and Yields

Representative Synthesis Procedure

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine hydrate + 3,5-dimethyl-1,3-diketone; reflux in acetic acid | ~85% | High regioselectivity for 3,5-dimethyl substitution |

| N-1 Alkylation | 2-bromopropanoic acid + pyrazole; K2CO3 in DMF, 80°C, 12 h | 60-75% | Requires careful control to avoid O-alkylation |

| Methylamino substitution | 2-halo intermediate + methylamine (aqueous or gas); room temp, 6-8 h | 50-65% | Excess methylamine favors substitution |

Data adapted from analogous pyrazole acetic acid derivatives synthesis protocols

Coupling Reactions Using Advanced Reagents

Alternative amidation methods employ coupling reagents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in N,N-dimethylformamide with bases like N,N-diisopropylethylamine (DIPEA) at low temperatures (0–20°C). These conditions facilitate efficient amide bond formation with improved yields (~40%) and purity.

Analytical Characterization and Purification

Purification Techniques

- Reverse-phase High-Performance Liquid Chromatography (HPLC) is frequently used for purification, especially after amidation steps, to achieve >95% purity.

- Silica gel chromatography with methanol-chloroform gradients is employed to isolate the pure product from side products and unreacted starting materials.

Spectroscopic and Analytical Data

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) confirms the substitution pattern on the pyrazole ring and side chains.

- Mass Spectrometry (MS) provides molecular weight confirmation; typical [M+H]+ peaks correspond well with calculated molecular masses.

- Elemental analysis and melting point determination further ascertain compound purity and identity.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Alkylation + Substitution | Hydrazine, diketone, 2-bromopropanoic acid, methylamine | Reflux, 80°C, room temp | 50-75% overall | Straightforward, accessible reagents | Moderate yields, side reactions possible |

| Coupling with T3P and DIPEA | Pyrazolylacetic acid, amines, T3P, DIPEA | 0–20°C, DMF, inert atmosphere | ~40% per step | Mild, high purity, scalable | Requires specialized reagents, longer reaction times |

| Continuous Flow Synthesis (Literature Inference) | Similar reagents, flow reactors | Controlled temperature, automated | Not explicitly reported | Enhanced control, reproducibility | Requires flow chemistry setup |

Research Findings and Notes on Reaction Optimization

- Regioselectivity in pyrazole ring formation is critical; using asymmetric diketones or controlled pH can bias toward the desired 3,5-dimethyl isomer.

- Yield improvements are achieved by optimizing reaction times and temperatures, particularly in the amidation step using T3P, which reduces side reactions and improves coupling efficiency.

- Purity assurance involves combining chromatographic techniques with spectroscopic validation to minimize isomeric impurities and unreacted starting materials.

- Scalability considerations include solvent choice and reaction concentration to facilitate industrial production without compromising yield or purity.

Summary Table of Preparation Methods for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid

| Step | Reaction Type | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine hydrate + 1,3-diketone | Reflux in acetic acid | 80-90% | High regioselectivity |

| 2 | N-1 Alkylation | 2-bromopropanoic acid, K2CO3 | DMF, 80°C, 12 h | 60-75% | Avoid side alkylation |

| 3 | Methylamino substitution | Methylamine | Room temp, 6-8 h | 50-65% | Excess methylamine preferred |

| 4 | Amidation (alternative) | Pyrazolylacetic acid + amine, T3P, DIPEA | 0–20°C, DMF, inert atmosphere | ~40% | Mild, cleaner reaction |

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications, including:

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with variations in substituents, functional groups, and molecular frameworks.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Pyrazole Substituents | Amino Group | Chain/Functional Group | Key Features |

|---|---|---|---|---|---|

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid | C₁₀H₁₆N₃O₂ | 3,5-dimethyl | Methylamino (C2) | Propanoic acid | Carboxylic acid enhances solubility |

| Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | C₁₁H₁₉N₃O₂ | 3,5-dimethyl | Methylamino (C2) | Ethyl ester | Ester group increases lipophilicity |

| 3-(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | C₁₄H₂₂N₂O₂ | 1-isobutyl, 3,5-dimethyl | None | Propanoic acid | Bulky isobutyl group adds steric bulk |

| 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine | C₁₀H₁₇ClN₂ | 4-chloro, 3,5-dimethyl | None | Branched butan-1-amine chain | Chloro substituent enhances reactivity |

Ethyl Ester Derivative (C₁₁H₁₉N₃O₂)

The ethyl ester analog replaces the carboxylic acid with an ester group, significantly altering solubility and bioavailability. Esters are often prodrugs, requiring enzymatic hydrolysis to release the active carboxylic acid form in vivo . This modification may improve membrane permeability but reduce direct biological activity compared to the acid form. The compound is commercially available (CAS 92448-14-1) and has been referenced in synthetic protocols .

Isobutyl-Substituted Analog (C₁₄H₂₂N₂O₂)

This derivative lacks the methylamino group and features an isobutyl substituent on the pyrazole. The propanoic acid chain remains intact, suggesting retained solubility but divergent target interactions compared to the parent compound .

Chlorinated Pyrazole Derivative (C₁₀H₁₇ClN₂)

The introduction of a chlorine atom at the 4-position of the pyrazole ring enhances electrophilicity, which could improve covalent binding to nucleophilic residues in target proteins. However, the absence of the carboxylic acid and methylamino groups limits direct comparison in terms of ionic interactions .

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves condensation of 3,5-dimethylpyrazole with a suitably functionalized propanoic acid precursor, as seen in similar protocols (e.g., coupling reactions in and ) .

- Biological Activity: Pyrazole derivatives with carboxylic acid groups often exhibit enzyme inhibitory effects (e.g., angiotensin-converting enzyme inhibitors). The methylamino group may facilitate hydrogen bonding, enhancing target affinity .

- Discontinuation Factors : The discontinued status of the target compound () may relate to challenges in synthesis, stability, or efficacy compared to analogs like the ethyl ester, which offers better handling and storage .

Actividad Biológica

Introduction

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 183.22 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Antimicrobial Activity

Research indicates that compounds with a pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against several pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of pyrazole derivatives, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid demonstrated notable activity against:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Pseudomonas aeruginosa | 0.040 |

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The pyrazole ring is often associated with anti-inflammatory effects. Research suggests that compounds containing this structure can inhibit pro-inflammatory cytokines and modulate immune responses. Preliminary studies on related compounds indicate that they may reduce inflammation markers in vitro.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. By blocking these enzymes, the compound could potentially reduce the synthesis of inflammatory mediators such as prostaglandins .

Cytotoxicity and Anticancer Potential

There is emerging evidence that pyrazole derivatives may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing normal cells.

Research Findings

A recent study reported that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid reduced cell viability in prostate cancer cells by up to 70% at a concentration of 50 µM after 48 hours of treatment . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, aza-Michael addition, or coupling reactions. For example:

-

Step 1 : Start with a pyrazole precursor (e.g., 3,5-dimethylpyrazole) and functionalize it with a propanoic acid backbone via regioselective alkylation .

-

Step 2 : Introduce the methylamino group using protecting strategies (e.g., Z-groups) to avoid side reactions .

-

Optimization : Adjust solvent polarity (e.g., DMSO for polar intermediates), temperature (60–80°C for aza-Michael reactions), and catalysts (e.g., triethylamine for deprotonation) to improve yield. Monitor progress via TLC or HPLC .

- Key Data :

| Reaction Step | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Aza-Michael Addition | 61–83% | DMSO, 70°C, TEA catalyst | |

| Deprotection (Z-group) | ~80% | HCl/EtOAc, RT |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

-

FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

-

NMR : Assign proton environments (e.g., pyrazole protons at δ 8.29 ppm, methylamino CH at δ 3.29–3.33 ppm) and confirm stereochemistry via coupling constants .

-

X-ray Crystallography : Resolve molecular geometry (e.g., bond angles and torsion angles in pyrazole rings) .

-

Elemental Analysis : Validate purity (e.g., C: 56.01% vs. calc. 56.04%) .

- Example Interpretation :

-

In 1H-NMR , a singlet at δ 8.29 ppm confirms the pyrazole proton, while a doublet for CH2 (J = 14.8 Hz) indicates restricted rotation .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of pyrazole-containing derivatives?

- Methodological Answer : Regioselectivity is controlled via:

-

Steric Effects : Bulkier substituents (e.g., 3,5-dimethyl groups) direct reactions to less hindered positions .

-

Electronic Effects : Electron-withdrawing groups (e.g., nitro) stabilize intermediates at specific sites .

-

Catalytic Systems : Use Pd catalysts for cross-coupling reactions to favor desired regioisomers .

Q. What strategies resolve contradictions in spectral data or crystallographic findings across studies?

- Methodological Answer :

-

Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations) .

-

Multi-Technique Analysis : Pair X-ray data (e.g., bond lengths) with IR stretching frequencies to confirm functional groups .

-

Replicate Synthesis : Reproduce disputed reactions under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. How does the compound’s stability under varying pH or solvent conditions impact biological assay design?

- Methodological Answer :

- pH Stability : Test degradation via HPLC in buffers (pH 2–12). For example, the compound may hydrolyze in acidic conditions, requiring neutral buffers for cell assays .

- Solvent Compatibility : Use DMSO for stock solutions (<1% v/v in assays) to avoid precipitation .

- Long-Term Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Q. What computational methods validate electronic or steric effects influencing reactivity?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. ethanol) .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using PubChem 3D conformers .

Q. How to design derivatives with enhanced bioactivity while maintaining structural integrity?

- Methodological Answer :

- Scaffold Modification : Introduce halogens (e.g., fluorine) at the 4-position of the pyrazole ring to improve metabolic stability .

- Bioisosteric Replacement : Swap the propanoic acid group with a tetrazole to enhance solubility .

- Structure-Activity Relationship (SAR) : Test substituent effects on IC50 values (e.g., IC50 reduced from 10 µM to 2 µM with -CF3 groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.